2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
The compound 2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polyheterocyclic molecule featuring a pyrido-naphthyridine-dione core substituted with a 3-chlorophenyl group and a 3,5-dimethyl-1,2,4-triazolyl moiety. Its structure combines fused aromatic systems with electron-withdrawing (dione) and electron-donating (chlorophenyl, triazolyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
8-(3-chlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-12-24-25-13(2)28(12)27-9-7-19-17(21(27)30)11-16-18(23-19)6-8-26(20(16)29)15-5-3-4-14(22)10-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUALOPEFOYZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using a catalyst to facilitate the reaction.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated aromatic compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Activity
- Chlorophenyl Groups : The target compound’s 3-chlorophenyl group is structurally analogous to the p-chlorophenyl substituent in naphthopyran derivatives (e.g., compound 3b in ), which demonstrated antimicrobial activity . The position of the chlorine atom (para vs. meta) may influence electronic effects and steric interactions with biological targets.
- Triazolyl Groups : The 3,5-dimethyltriazolyl substituent in the target compound resembles triazolopyrimidine derivatives (e.g., compounds 12–16 in ), where triazole rings enhance stability and binding affinity in antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
